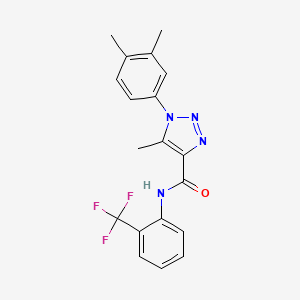

1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

説明

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a central triazole ring substituted with a carboxamide group and aromatic moieties. Key structural features include:

- 3,4-Dimethylphenyl group at position 1: Enhances lipophilicity and steric bulk.

- Methyl group at position 5: Modulates electronic properties.

- N-(2-(Trifluoromethyl)phenyl)carboxamide: The trifluoromethyl (CF₃) group confers metabolic stability and electron-withdrawing effects .

Molecular Formula: C₁₉H₁₈F₃N₄O (inferred from analogous compounds in ). Molecular Weight: ~340–360 g/mol (based on similar triazole-carboxamides ).

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-11-8-9-14(10-12(11)2)26-13(3)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-10H,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUKCTDRTQNUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119235 | |

| Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-70-2 | |

| Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904816-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-(trifluoromethyl)phenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually achieved by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

1-(3,4-Dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Bases like K2CO3 or NaH in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the presence of a triazole ring, which is known for its biological activity, particularly as an antifungal agent. Its molecular formula is , and it features a carboxamide functional group that enhances its solubility and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety are effective inhibitors of succinate dehydrogenase (SDH), an essential enzyme in fungal respiration. For example:

- A study synthesized various carboxamide derivatives with triazole rings and evaluated their antifungal activities against several phytopathogenic fungi. The results showed significant inhibition of mycelial growth in species such as Sclerotinia sclerotiorum and Botrytis cinerea, with some compounds exhibiting EC50 values comparable to commercial fungicides like boscalid .

Field Efficacy

Field trials have confirmed the efficacy of these compounds in controlling fungal diseases in crops. For instance, one study reported that a derivative showed effective suppression of Sclerotinia rot and Botrytis grey mould at dosages as low as 200 µg/mL . This highlights the potential for developing new fungicides that are both effective and environmentally friendly.

Beyond agricultural applications, 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has been explored for its potential therapeutic effects. The triazole ring is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Case Studies

- Anticancer Activity : Some studies have indicated that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are currently under investigation but show promise for further development .

- Anti-inflammatory Effects : Research has also suggested potential anti-inflammatory properties of triazole-containing compounds. These effects are attributed to their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

作用機序

The mechanism of action of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

Structural Analogues of 1,2,3-Triazole-4-Carboxamides

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Impact of Substituents on Activity and Specificity

a) Aromatic Substituents

- 3,4-Dimethylphenyl vs. 4-Chlorophenyl: The 3,4-dimethyl group in the target compound increases lipophilicity (logP ~3.5) compared to the polar 4-Cl substituent (logP ~2.8) .

N-(2-(Trifluoromethyl)phenyl) vs. N-(4-Fluorophenyl) :

b) Linkage Variations

- Carboxamide vs. Sulfonyl Linkage :

- Sulfonyl-linked analogs (e.g., 1-substituted-phenyl-4-phenylsulfonyl-5-methyl-1H-1,2,3-triazoles) exhibit higher specificity for kinase targets due to stronger hydrogen-bonding interactions with ATP-binding pockets .

- Carboxamide-linked compounds (like the target) retain potency but show broader off-target effects .

c) Heterocyclic Modifications

- Triazole vs. Pyrazole/Pyridine Cores :

- Pyrazole-based analogs (e.g., 1,5-disubstituted pyrazole-3-amines) exhibit distinct conformational flexibility, often leading to varied binding modes in enzyme active sites .

生物活性

1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazole ring and various substituents that enhance its biological activity. Its molecular formula is with a molecular weight of 374.4 g/mol. The presence of trifluoromethyl and dimethylphenyl groups contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H17F3N4O |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 904816-70-2 |

The biological activity of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanisms can vary based on the target proteins involved.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance, compounds similar to 1-(3,4-dimethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines:

- Human Colon Carcinoma (HCT-116) : IC50 values reported below 6 µM indicate strong cytotoxicity.

- Human Breast Carcinoma (MCF-7) : Similar compounds exhibited IC50 values around 43.4 µM.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Anti-inflammatory and Antimicrobial Effects

Triazoles are also recognized for their anti-inflammatory and antimicrobial properties. In vitro studies have indicated that compounds within this class can inhibit inflammatory pathways and exhibit activity against a range of pathogens:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenases (COX), which are critical in the inflammatory response.

- Antimicrobial Activity : Research has shown efficacy against bacterial strains and fungi, making it a potential candidate for treating infections .

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- Study on Cytotoxicity : A series of newly synthesized triazole derivatives were tested against HCT-116 and MCF-7 cell lines. The most active compounds displayed IC50 values less than 3 µM against HCT-116 cells, indicating high cytotoxic potential .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the triazole ring significantly influence biological activity. Substituents like trifluoromethyl groups enhance binding affinity to target proteins .

Q & A

Q. What are the established synthetic routes for this triazole-carboxamide derivative, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted phenyl azides and acetylenes.

- Step 2 : Carboxamide coupling via HATU or EDC-mediated reactions with 2-(trifluoromethyl)aniline.

- Key conditions : Solvent choice (DMF or THF), temperature (60–80°C), and catalyst loading (e.g., CuI at 5 mol%) significantly affect yield. Purification is achieved via column chromatography or preparative HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

Q. What preliminary biological screening methods are used to evaluate this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC calculations .

Advanced Research Questions

Q. How can X-ray crystallographic data discrepancies be resolved during structural refinement?

- Use SHELXL for high-resolution refinements, leveraging its robust handling of anisotropic displacement parameters and twin detection.

- Cross-validate with PLATON for symmetry checks and Mercury for intermolecular interaction analysis. Contradictions in thermal motion parameters often arise from disordered solvent molecules, requiring iterative refinement .

Q. What strategies optimize structure-activity relationships (SAR) for anticancer activity?

- Molecular docking : Use AutoDock Vina to predict binding to β-catenin (Wnt pathway) or EGFR kinases. Compare docking scores of analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups).

- Comparative SAR : Test derivatives with modified aryl groups (e.g., 3,4-dimethylphenyl vs. naphthyl) to correlate hydrophobicity with potency .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor oral bioavailability often explains in vitro-in vivo disconnect.

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. N-dealkylation or triazole ring oxidation may reduce activity .

Q. What computational methods predict metabolic stability of this compound?

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., CYP3A4-mediated oxidation of the trifluoromethyl group).

- MD simulations : GROMACS-based simulations (10 ns) assess binding stability to human serum albumin, informing plasma protein binding .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for regioisomeric triazole products?

Q. Why do solubility assays conflict with partition coefficient (LogP) predictions?

- Experimental factors : pH-dependent solubility (e.g., trifluoromethyl group’s electron-withdrawing effect reduces solubility at neutral pH despite moderate LogP (~3.5)).

- Hansen Solubility Parameters : Use HSPiP software to refine solvent selection for recrystallization .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-gram synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。